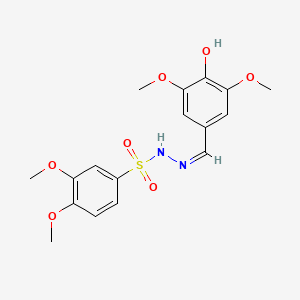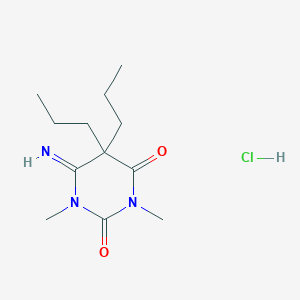
1-(2,3-dihydro-1H-inden-2-yl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dihydro-1H-inden-2-yl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide, also known as DPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
1-(2,3-dihydro-1H-inden-2-yl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide exerts its effects by inhibiting the activity of PDE4, which is responsible for the hydrolysis of cAMP. By inhibiting PDE4, this compound increases the levels of cAMP, which in turn activates various signaling pathways that regulate cellular processes such as gene expression, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including increasing cAMP levels, improving cognitive function and memory, inhibiting cancer cell growth and proliferation, inducing cell cycle arrest and apoptosis, and enhancing the cytotoxicity of chemotherapy drugs.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(2,3-dihydro-1H-inden-2-yl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide in lab experiments is its specificity for PDE4, which allows for targeted inhibition of this enzyme without affecting other phosphodiesterases. Additionally, this compound has been shown to have a favorable safety profile, making it a potential candidate for clinical use.
One of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and increase the cost of experimentation. Additionally, this compound may have off-target effects that need to be carefully evaluated in future studies.
Future Directions
There are several future directions for research involving 1-(2,3-dihydro-1H-inden-2-yl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide, including:
1. Investigating the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
2. Exploring the mechanisms by which this compound inhibits cancer cell growth and proliferation, with the aim of developing more effective cancer therapies.
3. Developing more efficient and cost-effective methods for synthesizing this compound, with the aim of increasing its availability for research and clinical use.
4. Investigating the potential use of this compound in combination with other drugs for the treatment of various diseases, including cancer and neurological disorders.
5. Evaluating the safety and efficacy of this compound in clinical trials, with the aim of developing new therapies for various diseases.
Synthesis Methods
1-(2,3-dihydro-1H-inden-2-yl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide is a complex chemical compound that can be synthesized using a multi-step process. The first step involves the preparation of 1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinecarboxylic acid, which is then reacted with 6-phenoxy-3-pyridinylamine to obtain the intermediate product. The final step involves the coupling of the intermediate product with piperidinecarboxylic acid to obtain this compound.
Scientific Research Applications
1-(2,3-dihydro-1H-inden-2-yl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which plays a crucial role in regulating the levels of cyclic adenosine monophosphate (cAMP) in the brain. This inhibition leads to an increase in cAMP levels, which has been shown to improve cognitive function and memory in animal studies.
In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to enhance the cytotoxicity of chemotherapy drugs, making it a potential candidate for combination therapy.
properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2/c30-26(28-22-10-11-25(27-18-22)31-24-8-2-1-3-9-24)19-12-14-29(15-13-19)23-16-20-6-4-5-7-21(20)17-23/h1-11,18-19,23H,12-17H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEKMUVYIFOTHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CN=C(C=C2)OC3=CC=CC=C3)C4CC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-fluorobenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylic acid](/img/structure/B6016571.png)
![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6016572.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B6016583.png)
![1-({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-(2-methoxyethyl)piperidine](/img/structure/B6016591.png)
![2-[(5-allyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B6016599.png)

![6-(4-chlorophenyl)-3-[(4-isopropyl-1-piperazinyl)carbonyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6016614.png)
![1-[isopropyl(methyl)amino]-3-[2-methoxy-4-({methyl[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6016616.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6016620.png)

![1-(2,2-dimethylpropyl)-3-hydroxy-3-({[(6-methyl-2-pyridinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6016643.png)


![N'-[1-(2,5-dihydroxyphenyl)propylidene]-2-(3-ethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6016663.png)